2-Amino-6-nitrobenzoic acid
Overview
Description
2-Amino-6-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a nitro group at the sixth position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-6-nitrobenzoic acid can be synthesized through several methods:
From 2-halo-6-nitrobenzoic acid: This method involves reacting 2-halo-6-nitrobenzoic acid with ammonia in an organic solvent under the influence of a cuprous catalyst.
From 2-nitrobenzoic acid: Another method involves the nitration of 2-nitrobenzoic acid followed by reduction to introduce the amino group.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of 2-chloro-6-nitrobenzoic acid, cuprous oxide, cesium carbonate, and dimethylformamide. The reaction is carried out in a high-pressure reactor at elevated temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
2-Amino-6-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized to form nitrobenzoic acid derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 2,6-diaminobenzoic acid.
Substitution: Various substituted benzoic acids.
Oxidation: Nitrobenzoic acid derivatives.
Scientific Research Applications
2-Amino-6-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Chemical Analysis: The compound is used as a reagent in the analysis of metal ions due to its ability to form stable complexes.
Biological Research: It is employed in the study of enzyme mechanisms and as a precursor in the synthesis of bioactive molecules.
Industrial Applications: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-nitrobenzoic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with specific receptors or proteins involved in cellular signaling.
Comparison with Similar Compounds
2-Amino-6-nitrobenzoic acid can be compared with other similar compounds such as:
2-Amino-5-nitrobenzoic acid: Similar structure but with the nitro group at the fifth position.
2-Amino-3-nitrobenzoic acid: Nitro group at the third position, leading to different reactivity and applications.
2-Aminoterephthalic acid: Contains two amino groups, offering different chemical properties and uses.
Uniqueness: The unique positioning of the amino and nitro groups in this compound provides distinct reactivity patterns, making it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2-amino-6-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKYLHNARFFORH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198594 | |
Record name | Benzoic acid, 2-amino-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50573-74-5 | |
Record name | 2-Amino-6-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50573-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-amino-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050573745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 50573-74-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-amino-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-amino-6-nitrobenzoic acid in current research?
A1: Based on the provided research papers, this compound serves primarily as a precursor in organic synthesis. One notable example is its use in the production of [benzene-14C(U)]-2-amino-6-nitrobenzoic acid. [] This radiolabeled compound is crucial for studying the metabolism and excretion of 2,6-dinitrotoluene (2,6-DNT), a known hepatocarcinogen. [, ] The shortened synthesis method described in the research significantly improves the efficiency of producing this important radiolabeled compound. []
Q2: Can you elaborate on the role of this compound in understanding the metabolism of 2,6-dinitrotoluene?
A2: Research indicates that 2,6-DNT is metabolized in the liver, leading to the formation of several metabolites, including this compound. [, ] This metabolite is particularly interesting as its production appears linked to the enterohepatic circulation of another 2,6-DNT metabolite, 2-amino-6-nitrobenzyl alcohol. [] Understanding the metabolic pathways and the involvement of metabolites like this compound is critical for elucidating the carcinogenic mechanisms of 2,6-DNT. []
Q3: How is this compound used in continuous flow processes?
A3: One study describes a continuous flow process for synthesizing 5-nitro-1,4-dihydro-1,4-methanonaphthalene where this compound serves as a starting material. [] The process involves generating an aryne intermediate from this compound, which then undergoes a Diels-Alder reaction with cyclopentadiene. [] This method provides a safer and more efficient alternative to traditional batch synthesis, minimizing the accumulation of hazardous intermediates. []
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